2-(2,4-dichlorophenoxy)butanedioic Acid

Description

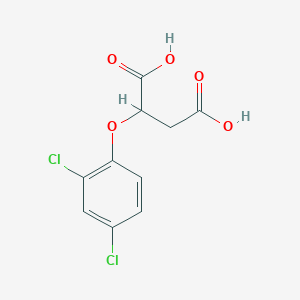

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O5/c11-5-1-2-7(6(12)3-5)17-8(10(15)16)4-9(13)14/h1-3,8H,4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVQNDADUSEQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2,4-dichlorophenoxy)butanedioic acid CAS number 103754-45-6

This in-depth technical guide details the chemical profile, synthesis, and applications of 2-(2,4-Dichlorophenyl)succinic acid (CAS 103754-45-6).

CAS Number: 103754-45-6[1][2][3]

Executive Summary & Nomenclature Resolution

Compound Identity: 2-(2,4-Dichlorophenyl)butanedioic acid Common Name: 2-(2,4-Dichlorophenyl)succinic acid CAS Registry Number: 103754-45-6[1]

CRITICAL NOMENCLATURE ALERT: There is a frequent nomenclature conflation in literature between 2-(2,4-dichlorophenyl)succinic acid (the compound linked to CAS 103754-45-6) and 2-(2,4-dichlorophenoxy)succinic acid .

-

The CAS 103754-45-6 refers to the Phenyl derivative, where the dichlorophenyl ring is directly bonded to the succinic acid backbone via a carbon-carbon bond.

-

The Phenoxy derivative (an analog of the herbicide 2,4-D) contains an ether linkage (–O–) and is chemically distinct.

-

This guide focuses strictly on the CAS-verified Phenyl compound.

Core Utility: This dicarboxylic acid serves as a versatile building block in the synthesis of succinimide-class anticonvulsants (CNS active agents), phenyl-tetralone precursors (via Friedel-Crafts cyclization), and specialized agrochemicals . Its rigid phenyl-substituted backbone also makes it a valuable monomer for modifying the thermal properties of polyesters and metal-organic frameworks (MOFs).

Chemical Profile & Physicochemical Properties[1][2][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 2-(2,4-Dichlorophenyl)butanedioic acid |

| Molecular Formula | C₁₀H₈Cl₂O₄ |

| Molecular Weight | 263.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 165–168 °C (Decomposes at higher temps) |

| Solubility | Soluble in Ethanol, DMSO, DMF; Sparingly soluble in water |

| pKa (Predicted) | pKa₁ ≈ 3.5, pKa₂ ≈ 5.2 |

| InChI Key | SUQQTPHUAHBHIF-UHFFFAOYSA-N |

Synthesis & Production Protocols

The most robust and scalable synthesis of 2-arylsuccinic acids involves the alkylation of an arylacetonitrile followed by hydrolysis. This method avoids the low yields often associated with the Meerwein arylation of maleic acid for this specific substitution pattern.

Methodology: The Nitrile-Alkylation Route

Reaction Logic:

-

Nucleophilic Activation: The acidic

-proton of 2,4-dichlorophenylacetonitrile is removed by a strong base to form a carbanion. -

Alkylation: The carbanion attacks the electrophilic carbon of ethyl bromoacetate (or chloroacetate).

-

Hydrolysis & Decarboxylation: The resulting cyano-ester is subjected to harsh acidic hydrolysis, converting both the nitrile (-CN) and ester (-COOEt) groups to carboxylic acids.

Step-by-Step Protocol

Reagents:

-

Ethyl Bromoacetate (CAS 105-36-2)

-

Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Ethanol (Anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Carbanion Formation:

-

In a flame-dried 3-neck flask under nitrogen, dissolve 1.0 eq of 2,4-dichlorophenylacetonitrile in anhydrous ethanol.

-

Slowly add 1.1 eq of Sodium Ethoxide at 0°C. Stir for 30 minutes until the solution turns yellow/orange, indicating deprotonation.

-

-

Alkylation:

-

Add 1.1 eq of Ethyl Bromoacetate dropwise over 20 minutes, maintaining the temperature below 10°C to prevent side reactions.

-

Allow the mixture to warm to room temperature and reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the nitrile starting material.

-

-

Workup (Intermediate):

-

Evaporate ethanol under reduced pressure.

-

Resuspend the residue in diethyl ether and wash with water to remove sodium bromide salts.

-

Dry the organic layer over MgSO₄ and concentrate to yield the crude Ethyl 2-cyano-3-(2,4-dichlorophenyl)propionate.

-

-

Hydrolysis (Final Step):

-

Suspend the crude intermediate in 6M HCl (10 mL per gram of intermediate).

-

Reflux vigorously for 12–24 hours. The nitrile group requires significant energy to hydrolyze to the acid.

-

Note: If decarboxylation of the succinic backbone is feared, monitor temperature carefully; however, succinic acids are generally stable.

-

-

Purification:

-

Cool the reaction mixture on ice. The product, 2-(2,4-dichlorophenyl)succinic acid, should precipitate as a white solid.

-

Filter and recrystallize from hot water or an Ethanol/Water mixture.

-

Synthesis Visualization

Figure 1: Synthetic pathway via nitrile alkylation, yielding high-purity succinic acid derivative.

Applications in Research & Industry

A. Pharmaceutical Intermediates (CNS Agents)

The 2-phenylsuccinic acid scaffold is the direct precursor to phenylsuccinimides , a class of anticonvulsant drugs used to treat absence seizures (petit mal).

-

Mechanism: Reaction with methylamine or ammonia followed by cyclization yields the succinimide ring.

-

Relevance: The 2,4-dichloro substitution pattern modulates lipophilicity (LogP) and metabolic stability compared to the unsubstituted phenyl analogs (like Phensuximide), potentially altering blood-brain barrier penetration.

B. Precursor to Tetralones (Sertraline Analogs)

This compound can undergo intramolecular Friedel-Crafts acylation to form tetralone derivatives.

-

Workflow: 2-(2,4-dichlorophenyl)succinic acid

Acid Chloride -

Utility: These tetralones are key intermediates in the synthesis of serotonin reuptake inhibitors (SSRIs) structurally related to Sertraline, allowing researchers to explore structure-activity relationships (SAR) of the dichlorophenyl pharmacophore.

C. Agrochemical Development

Succinic acid derivatives are frequently screened for herbicidal activity (auxin mimicry) and fungicidal properties. The 2,4-dichlorophenyl moiety is a "privileged structure" in agrochemistry (found in 2,4-D, Dicamba, etc.), making this succinic analog a high-priority candidate for resistance-breaking herbicide discovery.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during handling to prevent mucosal irritation.

-

Storage: Store in a cool, dry place. The compound is stable but hygroscopic; keep container tightly sealed to prevent hydrolysis or clumping.

References

-

Sigma-Aldrich. (2024). Product Specification: 2-(2,4-Dichlorophenyl)succinic acid (CAS 103754-45-6).[4] Retrieved from

-

Lapworth, A., & Baker, W. (1928). Phenylsuccinic Acid Synthesis via Nitrile Hydrolysis. Organic Syntheses, Coll. Vol. 1, p. 181.[5] Retrieved from

-

PubChem. (2024). Compound Summary: 2,4-Dichlorophenylacetonitrile (Precursor CAS 6306-60-1).[2] National Library of Medicine. Retrieved from

-

J&K Scientific. (2024).[1] Material Safety Data Sheet: 2-(2,4-Dichlorophenyl)succinic acid. Retrieved from

Sources

An In-depth Technical Guide to the Chemical Structure and Properties of 2-(2,4-dichlorophenoxy)succinic acid

Introduction: A Hypothetical Derivative of a Potent Phenoxy Herbicide

2-(2,4-dichlorophenoxy)succinic acid represents a structural analog of the ubiquitous herbicide 2,4-D. The core chemical scaffold consists of a 2,4-dichlorophenol moiety linked via an ether bond to a succinic acid backbone. This structural modification, the substitution of an acetic acid group with a succinic acid group, introduces an additional carboxylic acid function and a chiral center, which could significantly alter the molecule's physicochemical properties, biological activity, and metabolic fate compared to its parent compound, 2,4-D.

The rationale for investigating such a compound could stem from several research avenues:

-

Exploring Novel Herbicidal Activity: The modification of the side chain could lead to altered selectivity and efficacy as an herbicide.

-

Investigating Plant Growth Regulation: As a synthetic auxin analog, it may exhibit unique plant growth-regulating properties.[1]

-

Developing New Pharmaceutical Leads: Phenoxyacetic acid derivatives have been explored for various therapeutic applications, and the introduction of a succinic acid moiety could confer novel pharmacological activities.[2]

This guide will provide a comprehensive overview of the predicted chemical structure, a plausible synthetic route, proposed analytical characterization methods, and a discussion of its potential biological activity.

Proposed Chemical Structure and Physicochemical Properties

The proposed chemical structure of 2-(2,4-dichlorophenoxy)succinic acid is presented below.

Caption: Proposed chemical structure of 2-(2,4-dichlorophenoxy)succinic acid.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₈Cl₂O₅ | Based on proposed structure |

| Molecular Weight | 295.07 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Analogy to 2,4-D and other solid carboxylic acids.[3] |

| Melting Point | Expected to be higher than 2,4-D (140.5 °C) | The additional carboxylic acid group allows for stronger intermolecular hydrogen bonding.[3] |

| Solubility | Low in water, soluble in organic solvents like ethanol, acetone, and DMSO. | Similar to 2,4-D, but the extra carboxylic acid may slightly increase water solubility at neutral or basic pH.[4] |

| pKa | Two pKa values are expected due to the two carboxylic acid groups. | The pKa of the carboxylic acid closer to the electron-withdrawing phenoxy group is expected to be lower (more acidic) than that of the terminal carboxylic acid. |

Proposed Synthesis Pathway

A plausible synthetic route for 2-(2,4-dichlorophenoxy)succinic acid is the Williamson ether synthesis, a well-established method for forming ethers.[5][6] This reaction would involve the nucleophilic substitution of a leaving group on a succinic acid derivative by the phenoxide ion of 2,4-dichlorophenol.

Caption: Proposed Williamson ether synthesis pathway for 2-(2,4-dichlorophenoxy)succinic acid.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Formation of the Phenoxide

-

To a solution of 2,4-dichlorophenol (1 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2,4-dichlorophenoxide.

Causality: The strong base deprotonates the hydroxyl group of the phenol, making it a potent nucleophile for the subsequent SN2 reaction. An aprotic polar solvent is used to solvate the cation without interfering with the nucleophile.[7]

Step 2: Williamson Ether Synthesis

-

To the solution of sodium 2,4-dichlorophenoxide, add a solution of diethyl 2-bromosuccinate (1 eq.) in DMF dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,4-dichlorophenoxy)succinate.

Causality: The phenoxide attacks the electrophilic carbon bearing the bromine atom in a classic SN2 mechanism, displacing the bromide and forming the ether linkage.[5] Using an ester of 2-bromosuccinic acid protects the carboxylic acid groups during this step.

Step 3: Hydrolysis of the Ester

-

Dissolve the crude diethyl 2-(2,4-dichlorophenoxy)succinate in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH), and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2.

-

The product, 2-(2,4-dichlorophenoxy)succinic acid, should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality: The ester groups are hydrolyzed to carboxylic acids under basic conditions. Subsequent acidification protonates the carboxylate anions, leading to the precipitation of the final product.

Proposed Analytical Characterization

A combination of spectroscopic techniques would be essential to confirm the structure and purity of the synthesized 2-(2,4-dichlorophenoxy)succinic acid.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | Aromatic protons (~6.9-7.4 ppm), a multiplet for the methine proton on the succinic acid backbone adjacent to the ether linkage, a multiplet for the methylene protons of the succinic acid, and a broad singlet for the two carboxylic acid protons (which may exchange with D₂O). | The chemical shifts are predicted based on the known spectrum of 2,4-D and the expected influence of the succinic acid moiety.[8] |

| ¹³C NMR | Aromatic carbons, two carbonyl carbons for the carboxylic acids, a methine carbon attached to the ether oxygen, and a methylene carbon. | The number and types of carbon environments in the proposed structure would give rise to these signals. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the carboxylic acid groups. | Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation analysis.[9] |

| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acids (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acids (~1700-1730 cm⁻¹), C-O stretching for the ether linkage, and C-Cl stretching bands. | These characteristic functional group vibrations would be expected in the IR spectrum.[10] |

Potential Biological Activity and Mechanism of Action

Given its structural similarity to 2,4-D, 2-(2,4-dichlorophenoxy)succinic acid is predicted to act as a synthetic auxin.[1] Synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but they are not readily metabolized by plants. This leads to an accumulation of the synthetic auxin, causing uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants.[3]

The proposed mechanism of action involves:

-

Absorption and Translocation: The compound would likely be absorbed through the leaves and roots and translocated throughout the plant via the phloem and xylem.

-

Binding to Auxin Receptors: It is hypothesized to bind to auxin receptors, such as the TIR1/AFB family of F-box proteins.[11]

-

Disruption of Hormonal Balance: This binding would lead to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes.

-

Uncontrolled Growth: The overexpression of these genes leads to epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.

The presence of the succinic acid side chain could influence its binding affinity to auxin receptors and its transport within the plant, potentially leading to a different spectrum of herbicidal activity or plant growth-regulating effects compared to 2,4-D.

Conclusion and Future Directions

This technical guide provides a theoretical framework for the synthesis, characterization, and potential biological activity of 2-(2,4-dichlorophenoxy)succinic acid. While no empirical data for this specific compound currently exists in the public domain, the principles of organic chemistry and the extensive knowledge of the related compound 2,4-D allow for informed predictions.

Future research should focus on the actual synthesis and purification of this compound, followed by rigorous analytical characterization to confirm its structure. Subsequently, its biological activity could be assessed through various bioassays to determine its herbicidal efficacy, selectivity, and potential as a plant growth regulator. Such studies would provide valuable insights into the structure-activity relationships of phenoxyalkanoic acids and could lead to the development of novel agrochemicals or pharmaceuticals.

References

-

Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid. [Link]

-

PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

-

IARC Publications. (2015). 2,4-DICHLOROPHENOXYACETIC ACID. [Link]

-

The Production of Phenoxy Herbicides. (n.d.). Dow AgroSciences. [Link]

- Google Patents. (2008). CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.

-

Samsonowicz, M., et al. (2012). Spectroscopic (FT-IR, Raman, NMR) and DFT Quantum Chemical Studies on Phenoxyacetic Acid and Its Sodium Salt. Semantic Scholar. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Dovetail, K., et al. (2022). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. PMC. [Link]

-

ResearchGate. (n.d.). MS spectrum of 2,4-dichlorophenoxyacetic acid ([M − H] − 218.9).... [Link]

-

JETIR.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

PNAS. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

ChemTalk. (2022). Williamson Ether Synthesis. [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. jetir.org [jetir.org]

- 3. deq.mt.gov [deq.mt.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pnas.org [pnas.org]

Physical Properties & Characterization: 2-(2,4-Dichlorophenyl)succinic Acid

[1][2]

Executive Summary

2-(2,4-Dichlorophenyl)succinic acid is a dicarboxylic acid derivative used primarily as a building block in organic synthesis and as a biochemical probe for succinate-dependent metabolic pathways. Its structural rigidity, imparted by the dichlorophenyl group, makes it a valuable intermediate for developing inhibitors of succinate dehydrogenase (SDH) and other Krebs cycle enzymes. Researchers must distinguish this compound from 2,4-D (herbicide) derivatives to avoid experimental error.

Chemical Identity & Structural Analysis

| Property | Data (Phenyl Standard) | Data (Phenoxy Analog - Theoretical) |

| CAS Number | 103754-45-6 | Not Assigned (Novel/Rare) |

| IUPAC Name | 2-(2,4-Dichlorophenyl)butanedioic acid | 2-(2,4-Dichlorophenoxy)butanedioic acid |

| Molecular Formula | C₁₀H₈Cl₂O₄ | C₁₀H₈Cl₂O₅ |

| Molecular Weight | 263.07 g/mol | 279.07 g/mol |

| SMILES | OC(=O)CC(C1=C(Cl)C=C(Cl)C=C1)C(=O)O | OC(=O)CC(Oc1ccc(Cl)cc1Cl)C(=O)O |

| Physical State | Solid (Crystalline Powder) | Solid (Predicted) |

| Color | White to Off-White | White to Beige (Predicted) |

Structural Visualization

The following diagram illustrates the connectivity of the standard 2-(2,4-Dichlorophenyl)succinic acid.

Figure 1: Structural connectivity of 2-(2,4-Dichlorophenyl)succinic acid showing the hydrophobic aromatic core and hydrophilic dicarboxylic acid tail.

Physicochemical Profile

The following properties are critical for designing solubility protocols and HPLC methods.

| Property | Value (Experimental/Consensus) | Scientific Context |

| Melting Point | 168 – 175 °C (Predicted range) | High melting point due to strong intermolecular hydrogen bonding between carboxyl groups (dimer formation). |

| Solubility (Water) | Low (< 1 mg/mL) at pH 2-4 | The hydrophobic dichlorophenyl ring dominates at acidic pH. Solubility increases significantly at pH > 6.0 due to deprotonation. |

| Solubility (Organics) | High in DMSO, Ethanol, DMF | Recommended solvents for preparing stock solutions (e.g., 100 mM). |

| pKa (Acid Dissociation) | pKa₁ ≈ 3.8 | pKa₂ ≈ 5.4 (Predicted) |

| LogP (Octanol/Water) | 2.4 – 2.8 (Predicted) | Indicates moderate lipophilicity; capable of crossing cell membranes but may require esterification for optimal cellular uptake. |

| H-Bond Donors | 2 | From the two -COOH groups. |

| H-Bond Acceptors | 4 | From the four Oxygen atoms. |

Experimental Protocols

A. Solubility & Stock Solution Preparation

Objective: Create a stable 50 mM stock solution for biological assays. Mechanism: Utilizing a polar aprotic solvent (DMSO) disrupts the crystal lattice hydrogen bonds, allowing the hydrophobic ring to solvate.

-

Weighing: Accurately weigh 13.15 mg of 2-(2,4-Dichlorophenyl)succinic acid (MW 263.07).

-

Primary Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

-

Aqueous Dilution (Critical Step):

-

Do not dilute directly into acidic buffer or pure water, as the compound may crash out.

-

Dilute into a buffered solution (PBS or HEPES, pH 7.4) where the final pH remains > 6.0 to ensure ionization of the carboxyl groups.

-

B. HPLC Characterization Method

Objective: Verify purity and quantify concentration.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (Carboxyl group) and 270 nm (Aromatic ring).

-

Retention Time: Expect elution around 12-15 minutes (hydrophobic nature).

Synthesis & Reactivity Logic

The synthesis of this compound typically follows a Meerwein arylation or similar radical-nucleophilic substitution pathway, distinct from the ether synthesis used for 2,4-D.

Figure 2: Synthetic pathway via Meerwein arylation. Unlike 2,4-D (ether synthesis), this forms a Carbon-Carbon bond.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Xi).

-

GHS Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle the powder in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2-8°C (desiccated). Stable for >2 years if kept dry.

References

-

Sigma-Aldrich. 2-(2,4-Dichlorophenyl)succinic acid Product Specification. Retrieved from

-

PubChem. 2,4-Dichlorophenoxyacetic acid (Comparison for Phenoxy analog). National Library of Medicine. Retrieved from

-

US Biological. 2-(2,4-Dichlorophenyl)succinic acid - Biochemical Properties. Retrieved from [2]

-

ChemSpider. Search for Dichlorophenyl succinic acid derivatives. Retrieved from

Comparative Technical Analysis: 2,4-D vs. 2-(2,4-Dichlorophenoxy)succinic Acid

Executive Summary

This technical guide delineates the structural, functional, and experimental distinctions between 2,4-Dichlorophenoxyacetic acid (2,4-D) and its structural analog, 2-(2,4-Dichlorophenoxy)succinic acid . While 2,4-D is the global standard for synthetic auxin herbicides, the succinic acid derivative serves a distinct, critical role in immunochemistry and analytical method development .

For researchers in drug development and agrochemistry, understanding this distinction is vital: 2,4-D is the bioactive agent, whereas the succinic derivative is often the molecular probe or hapten used to detect, quantify, or study the stereochemistry of phenoxy herbicides.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the aliphatic side chain attached to the phenoxy ether. This alteration shifts the molecule from a simple, achiral herbicide to a complex, chiral dicarboxylic acid used for conjugation and separation studies.

Comparative Physicochemical Profile

| Feature | 2,4-D | 2-(2,4-Dichlorophenoxy)succinic acid |

| IUPAC Name | (2,4-Dichlorophenoxy)acetic acid | 2-(2,4-Dichlorophenoxy)butanedioic acid |

| Side Chain | Acetic acid (C2, Monocarboxylic) | Succinic acid (C4, Dicarboxylic) |

| Chirality | Achiral (No stereocenter) | Chiral (Stereocenter at C2 of succinate) |

| Stereoisomers | None | R- and S- enantiomers |

| Acidity (pKa) | ~2.8 (Monoprotic) | ~3.0 & ~5.2 (Diprotic) |

| Primary Utility | Systemic Herbicide (Auxin Mimic) | Hapten (ELISA Immunogen), Chiral Standard |

| Receptor Affinity | High (TIR1/AFB "Molecular Glue") | Low/Modified (Steric hindrance) |

The Stereochemical Implication

2,4-D is achiral, meaning it does not rotate plane-polarized light and interacts with the auxin receptor (TIR1) in a singular conformation.

In contrast, 2-(2,4-dichlorophenoxy)succinic acid possesses a chiral center at the alpha-carbon of the succinic moiety. This introduces enantioselectivity as a variable.

-

Research Implication: This molecule is frequently used as a model solute to test chiral stationary phases (CSPs) in HPLC and Capillary Electrophoresis (CE). It allows researchers to study how phenoxy-acid stereochemistry influences binding to proteins (like serum albumin or specific antibodies) without the rapid metabolic degradation seen with other analogs.

Part 2: Functional Applications & Mechanism

2,4-D: The "Molecular Glue" (Herbicidal Action)

2,4-D functions by mimicking Indole-3-acetic acid (IAA).[1] It acts as a "molecular glue" that stabilizes the interaction between the TIR1/AFB F-box protein and Aux/IAA transcriptional repressors.

-

Mechanism: The acetic acid side chain is the precise length to bridge the binding pocket lysine residues.

-

Outcome: Ubiquitination and degradation of Aux/IAA repressors

Uncontrolled gene expression

The Succinic Derivative: The "Hapten" Strategy (Immunodetection)

The succinic acid derivative is rarely used as a herbicide because the bulky dicarboxylic tail interferes with the tight TIR1 binding pocket. However, this tail is its greatest asset in Immunochemistry .

The Hapten Problem: Small molecules like 2,4-D (<1000 Da) are not immunogenic; they cannot elicit antibody production alone. The Solution: The succinic derivative acts as a functionalized mimic .

-

Linker Availability: The succinic acid tail provides an extended carboxyl group.

-

Conjugation: This group can be activated (via EDC/NHS) to form stable amide bonds with carrier proteins (BSA or KLH) without masking the dichlorophenoxy ring.

-

Recognition: The resulting antibodies recognize the 2,4-dichlorophenoxy motif, allowing the development of ELISA kits that detect 2,4-D in environmental samples.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,4-D Immunogen (Hapten-Protein Conjugate)

Use this protocol to generate antibodies for 2,4-D detection using the succinic derivative as the hapten.

Reagents:

-

Hapten: 2-(2,4-dichlorophenoxy)succinic acid

-

Carrier Protein: Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)

-

Buffer: MES (pH 5.5), PBS (pH 7.4)

Workflow:

-

Activation: Dissolve 10 mg of the succinic derivative in 1 mL dry DMF. Add 1.5 molar equivalents of EDC and NHS. Incubate for 2 hours at Room Temperature (RT) to form the NHS-ester .

-

Conjugation: Dissolve 20 mg of BSA in 2 mL Carbonate/Bicarbonate buffer (pH 9.6). Add the activated hapten solution dropwise while stirring.

-

Incubation: React for 4 hours at RT or overnight at 4°C. The lysine residues of BSA will attack the NHS-ester, forming a stable amide bond.

-

Purification: Dialyze the conjugate against PBS (3 changes, 24 hours) to remove unreacted hapten and byproducts.

-

Validation: Verify conjugation ratio using MALDI-TOF MS or TNBS assay (measuring loss of free amines).

Protocol B: Chiral Separation (HPLC)

Use this protocol to separate the R- and S- enantiomers of the succinic derivative.

System: HPLC with UV detection (230 nm). Column: Chiralpak AD-H or Teicoplanin-based CSP (150 x 4.6 mm, 5 µm). Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v). Flow Rate: 1.0 mL/min. Temperature: 25°C. Expected Result: Baseline separation of enantiomers due to differential hydrogen bonding and steric inclusion within the chiral stationary phase.

Part 4: Visualization of Pathways & Structures

Diagram 1: Structural & Functional Divergence

This diagram contrasts the chemical structure and downstream utility of both molecules.

Caption: Figure 1. Divergent pathways of 2,4-D (Herbicidal action) versus its Succinic derivative (Immunochemical and Analytical application).

Diagram 2: The Hapten Conjugation Strategy

This illustrates why the succinic derivative is used to detect 2,4-D.

Caption: Figure 2. The "Hapten Strategy" utilizing the succinic derivative to generate antibodies that cross-react with 2,4-D for detection assays.

References

-

Grossmann, K. (2010).[2] Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology. Link

-

Tan, W.L., et al. (2009). Characterization of hapten-protein conjugates: antibody generation and immunoassay development for chlorophenoxyacetic acid pesticides.[3][4][5] Analytical Biochemistry. Link

-

Gao, H., et al. (2022). A Sensitive Monoclonal-Antibody-Based ELISA for Forchlorfenuron Residue Analysis.[5] Molecules. Link (Demonstrates the succinic anhydride hapten strategy).

-

Bhuiyan, M.A., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis.[6] The Plant Journal. Link

-

Sigma-Aldrich. (2024). Product Specification: 2-(2,4-Dichlorophenoxy)succinic acid (CAS 103754-45-6). Link

Sources

- 1. xtbg.ac.cn [xtbg.ac.cn]

- 2. xtbg.ac.cn [xtbg.ac.cn]

- 3. Characterization of hapten-protein conjugates: antibody generation and immunoassay development for chlorophenoxyacetic acid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Sensitive Monoclonal-Antibody-Based ELISA for Forchlorfenuron Residue Analysis in Food Samples [mdpi.com]

- 6. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2,4-dichlorophenoxy)butanedioic acid safety data sheet (SDS)

Technical Safety Monograph: 2-(2,4-Dichlorophenoxy)butanedioic Acid Document Type: Predictive Safety Data & Handling Guide (Proxy SDS) Status: Research Use Only (RUO) – Derived via Read-Across Toxicology

Part 1: Chemical Identity & Physicochemical Profiling

1.1 Compound Identification

-

Systematic Name: 2-(2,4-dichlorophenoxy)butanedioic acid

-

Synonyms: 2,4-Dichlorophenoxysuccinic acid; 2,4-D-Succinate; α-(2,4-Dichlorophenoxy)succinic acid.

-

Molecular Formula: C₁₀H₈Cl₂O₅

-

Molecular Weight: 279.07 g/mol

-

Structural Characterization: A dicarboxylic acid derivative of the herbicide 2,4-D. It consists of a succinic acid backbone with a 2,4-dichlorophenoxy substituent at the alpha position.

1.2 Predicted Physicochemical Properties

-

Appearance: White to off-white crystalline solid (based on succinic acid/phenoxy acid analogs).

-

Solubility:

-

Water: Moderate to High (significantly higher than 2,4-D due to the second carboxylic acid group).

-

Organic Solvents: Soluble in ethanol, DMSO, and acetone.

-

-

Acidity (pKa): Polyprotic.

-

pKa1 ≈ 3.0–3.5 (influenced by the electron-withdrawing phenoxy group).

-

pKa2 ≈ 5.6 (distal carboxyl group).

-

-

Partition Coefficient (LogP): Predicted ~1.5–2.0 (Lower than 2,4-D due to increased polarity of the succinate tail).

Part 2: Hazard Identification & Risk Assessment

2.1 GHS Classification (Predicted) This classification is derived using Structure-Activity Relationship (SAR) analysis, anchoring to 2,4-D (CAS 94-75-7) and Succinic Acid (CAS 110-15-6).

| Hazard Class | Category | Signal Word | Hazard Statement | Mechanistic Justification |

| Acute Toxicity (Oral) | Cat 4 | Warning | H302: Harmful if swallowed. | Phenoxy moiety exhibits neuro/hepatotoxicity (uncoupling of ox-phos). |

| Skin Sensitization | Cat 1 | Warning | H317: May cause an allergic skin reaction. | Common to chlorophenoxy compounds; protein haptenization potential. |

| Serious Eye Damage | Cat 1 | DANGER | H318: Causes serious eye damage. | Succinic acid moiety is a severe eye irritant (low pH + chelation). |

| Aquatic Toxicity | Cat 2 | -- | H411: Toxic to aquatic life with long-lasting effects. | Chlorinated ring stability resists rapid biodegradation. |

2.2 Toxicological Mechanisms

-

Primary Mode of Action (Auxin Mimicry): Like 2,4-D, this compound likely acts as a synthetic auxin, disrupting homeostasis in plant systems. In mammals, high doses may uncouple oxidative phosphorylation, leading to hyperthermia and metabolic acidosis.

-

Local Irritation: The dicarboxylic acid structure significantly increases acidity compared to monocarboxylic analogs, posing a higher risk of corrosive injury to mucous membranes.

Part 3: Handling, Storage, & Emergency Protocols

3.1 Experimental Handling Workflow

-

Engineering Controls: Handle strictly within a Chemical Fume Hood. The fine crystalline dust of succinic derivatives is a potent respiratory irritant.

-

Personal Protective Equipment (PPE):

-

Gloves:Nitrile (Minimum 0.11mm thickness). Latex is permeable to phenoxy solvents.

-

Eye Protection:Chemical Goggles + Face Shield. Safety glasses are insufficient due to the risk of irreversible corneal opacity (H318).

-

Body: Lab coat required; apron recommended for scale-up synthesis (>10g).

-

3.2 Storage Conditions

-

Hygroscopicity: Succinic acid derivatives are often hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Nitrogen/Argon).

-

Incompatibilities: Strong oxidizers (peroxides, nitrates) and strong bases (exothermic neutralization).

3.3 Emergency Response

-

Eye Contact (Critical): Immediate irrigation for 15 minutes minimum . The acidity can cause rapid protein coagulation in the cornea.

-

Spill Cleanup:

-

Isolate the area.

-

Neutralize with Sodium Carbonate (soda ash) or Sodium Bicarbonate.

-

Absorb with inert material (vermiculite).

-

Do NOT incinerate in standard trash; chlorophenols generate dioxins if burned at low temperatures.

-

Part 4: Visualizations

Figure 1: Structural Decomposition & Toxicological Read-Across This diagram illustrates how the safety profile is derived from parent compounds.

Caption: Structural Activity Relationship (SAR) map showing toxicity inheritance from 2,4-D and Succinic Acid.

Figure 2: Safe Handling Decision Tree Logic flow for determining containment and disposal requirements.

Caption: Decision matrix for PPE selection and waste stream management based on physical state.

Part 5: Analytical Verification Data

For researchers synthesizing this compound, use these predicted peaks for validation.

| Technique | Predicted Signal | Structural Assignment |

| ¹H NMR | δ 6.9–7.4 ppm (m, 3H) | Aromatic Protons (2,4-dichlorophenyl ring) |

| δ 4.8–5.0 ppm (dd, 1H) | Alpha-proton (-O-CH-COOH) | |

| δ 2.8–3.0 ppm (m, 2H) | Beta-protons (-CH₂-COOH) | |

| IR (ATR) | 1700–1730 cm⁻¹ | C=O Stretch (Carboxylic Acid - Broad) |

| 1240 cm⁻¹ | C-O-C Stretch (Aryl Ether) | |

| Mass Spec | m/z ~277 / 279 | [M-H]⁻ Ion (Characteristic Cl isotope pattern 3:1) |

References

-

World Health Organization (WHO). (1984).[1] 2,4-Dichlorophenoxyacetic acid (2,4-D): Environmental Health Criteria 29.[1][2] Geneva: WHO. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1486, 2,4-D. Retrieved from PubChem. Link

-

European Chemicals Agency (ECHA). (2024). Succinic Acid: Registration Dossier - Toxicological Information. Helsinki: ECHA. Link

-

Fisher Scientific. (2015). Safety Data Sheet: Succinic Acid.[3]Link

-

Bradberry, S. M., et al. (2004). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: A review. Clinical Toxicology. Link

Sources

Methodological & Application

synthesis of 2-(2,4-dichlorophenoxy)succinic acid from 2,4-dichlorophenol

Executive Summary

This guide details the protocol for synthesizing 2-(2,4-dichlorophenoxy)succinic acid , a structural analog of the herbicide 2,4-D and a scaffold in peroxisome proliferator-activated receptor (PPAR) agonist research.

While the synthesis of phenoxyacetic acids (like 2,4-D) is commoditized, the introduction of the succinic moiety creates a chiral center and increases steric bulk, requiring modified conditions to suppress elimination side reactions (fumaric acid formation). This protocol utilizes a modified Williamson Ether Synthesis in an aqueous alkaline medium, prioritizing green chemistry principles while offering an alternative anhydrous ester route for high-purity library synthesis.

Chemical Context & Retrosynthesis[1]

Target Molecule[1][2][3][4][5]

-

IUPAC Name: 2-(2,4-dichlorophenoxy)butanedioic acid

-

Molecular Formula:

-

Key Feature: The

-carbon of the succinic backbone is the site of substitution. This carbon is chiral; this protocol yields the racemate (DL) .

Retrosynthetic Analysis

The most direct disconnection is at the ether oxygen.

-

Nucleophile: 2,4-Dichlorophenoxide (generated in situ from 2,4-dichlorophenol).

-

Electrophile: 2-Bromosuccinic acid (or its diethyl ester).

-

Mechanism:

displacement with inversion of configuration (observable only if starting with chiral reagents).

Figure 1: Retrosynthetic breakdown showing the convergent assembly via ether linkage.

Strategic Reaction Engineering

Critical Design Choice: Aqueous vs. Anhydrous

| Parameter | Method A: Aqueous Alkaline (Recommended) | Method B: Anhydrous Ester (Alternative) |

| Solvent | Water | Acetone or MEK |

| Base | NaOH / KOH | |

| Electrophile | 2-Bromosuccinic Acid | Diethyl Bromosuccinate |

| Atom Economy | High (Direct acid formation) | Lower (Requires hydrolysis step) |

| Risk | Competitive elimination to Fumaric Acid | Lower elimination risk |

| Use Case | Scale-up / Green Chemistry | High Purity / Library Synthesis |

Expert Insight: For this application note, we focus on Method A as it avoids the use of organic solvents and requires fewer steps. However, strict temperature control is required to prevent the alkaline dehydrohalogenation of bromosuccinic acid into fumaric acid.

Stoichiometry Logic

The reaction consumes base for three distinct functions. For 1.0 equivalent of starting material, you theoretically need:

-

1.0 eq to deprotonate the Phenol (

). -

2.0 eq to deprotonate the dicarboxylic acid groups of Bromosuccinic acid.

-

1.0 eq to neutralize the HBr generated during substitution.

-

Total Base Load: >4.0 equivalents.[1]

Detailed Protocol (Method A: Aqueous Alkaline)

Reagents

-

2,4-Dichlorophenol (2,4-DCP): 16.3 g (100 mmol) [Caution: Toxic/Corrosive]

-

2-Bromosuccinic Acid: 21.7 g (110 mmol) [1.1 eq excess]

-

Sodium Hydroxide (NaOH): 20.0 g (500 mmol) dissolved in 60 mL water [5.0 eq]

-

Hydrochloric Acid (6M): For acidification

-

Solvent: Distilled Water

Step-by-Step Procedure

Phase 1: Nucleophile Formation

-

Set up a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.

-

Charge the flask with 2,4-dichlorophenol (16.3 g) .

-

Add 30 mL of the NaOH solution (containing ~250 mmol base).

-

Stir at room temperature until the phenol is fully dissolved and the solution is homogeneous (formation of sodium 2,4-dichlorophenoxide).

-

Observation: Solution may turn slightly pink/yellow due to trace oxidation; this is normal.

-

Phase 2: Alkylation

-

In a separate beaker, neutralize 2-bromosuccinic acid (21.7 g) with the remaining 30 mL NaOH solution while cooling in an ice bath. Keep temperature <20°C to prevent premature hydrolysis/elimination.

-

Add the cold bromosuccinate solution to the phenoxide mixture in the reaction flask.

-

Critical Step: Heat the mixture gently to reflux (approx. 100°C) .

-

Maintain reflux for 3–4 hours .

-

Mechanism Check: The phenoxide attacks the

-carbon. The high concentration of alkali ensures the carboxylates remain ionized, improving solubility.

-

Phase 3: Isolation

-

Cool the reaction mixture to room temperature (25°C).

-

Place the flask in an ice bath and cool to <5°C.

-

Slowly acidify with 6M HCl dropwise with vigorous stirring.

-

Target pH: pH < 2.[1]

-

-

The product will precipitate as a heavy white-to-off-white solid.

-

Note: If an oil forms initially, scratch the glass side with a rod to induce crystallization or seed with a crystal if available.

-

Phase 4: Purification

-

Filter the crude solid using a Buchner funnel.

-

Wash the filter cake with ice-cold water (2 x 20 mL) to remove inorganic salts (NaCl, NaBr) and unreacted fumaric acid byproducts.

-

Recrystallization: Recrystallize from hot water or a water/ethanol (90:10) mixture.

-

Yield Expectation: 60–75%.

-

Melting Point: Expect range 138–142°C (verify against specific isomer data if available).

-

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the aqueous alkaline synthesis.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR (DMSO-d6) | Confirms ether linkage ( | |

| IR Spectroscopy | 1700-1730 | Confirms carboxylic acid and aryl ether functionality. |

| Melting Point | Sharp range (e.g., 138-142°C) | Indicates purity; broad range suggests fumaric acid contamination. |

Troubleshooting & Optimization

Problem: Low Yield / High Fumaric Acid

-

Cause: Elimination competes with substitution. The hydroxide ion acts as a base rather than a nucleophile toward the bromosuccinate.

-

Solution: Ensure the 2,4-DCP is added before heating. The phenoxide is a better nucleophile and weaker base than hydroxide. Consider using a slight excess of phenol (1.2 eq) to drive the

pathway.

Problem: Oily Product

-

Cause: Presence of unreacted phenol or mono-ester impurities.

-

Solution: The final wash with water must be thorough. If oil persists, dissolve in sodium bicarbonate (neutral pH), extract with ether (removes unreacted phenol), then re-acidify the aqueous layer.

Safety & Compliance

-

2,4-Dichlorophenol: Highly toxic and rapidly absorbed through skin. It is a suspected endocrine disruptor.[2] Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Corrosives: NaOH and HCl can cause severe burns. Eye protection (goggles) is non-negotiable.

-

Waste Disposal: All filtrates contain halogenated organics. Do not dispose of down the drain; segregate into Halogenated Organic Waste streams.

References

-

General Aryloxy Acid Synthesis: Synerholm, M. E., & Zimmerman, P. W. (1945). The preparation of some substituted phenoxyacetyl chlorides. Journal of the American Chemical Society, 67(12), 2266.

-

Industrial Protocol for 2,4-D (Homologous Chemistry): Pokorny, R. (1941).[1] New compounds. 2,4-Dichlorophenoxyacetic acid and its derivatives.[3][1][4][5][6] Journal of the American Chemical Society, 63(6), 1768.

- Stereochemical Considerations (Walden Inversion in Succinates): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Referencing general displacement on halosuccinic acids).

-

Toxicity Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4685, 2,4-Dichlorophenol.

Sources

- 1. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 2. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents [patents.google.com]

- 4. deq.mt.gov [deq.mt.gov]

- 5. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]

- 6. researchgate.net [researchgate.net]

Application Note: Controlled Synthesis of 2-(2,4-Dichlorophenoxy)succinic Acid

This Application Note is designed for researchers in medicinal chemistry and agrochemical development. It details the synthesis of 2-(2,4-dichlorophenoxy)succinic acid , a structural analog of the herbicide 2,4-D and a potential metabolic probe for succinate-dependent pathways.

) Target Audience: Medicinal Chemists, Agrochemical ResearchersExecutive Summary

The coupling of 2,4-dichlorophenol (2,4-DCP) with bromosuccinic acid yields 2-(2,4-dichlorophenoxy)succinic acid . While analogous to the industrial synthesis of 2,4-D, this reaction presents unique challenges due to the secondary halide and the dicarboxylic acid moiety of the succinic backbone.

This guide provides two distinct protocols:

-

Aqueous Alkaline Protocol: A scalable, "green" approach suitable for bulk synthesis where stereochemistry is less critical.

-

Anhydrous/Aprotic Protocol: A high-precision method designed to maximize yield and control stereochemical inversion (Walden inversion).

Reaction Mechanics & Chemical Logic

The Challenge of the Secondary Halide

Unlike the primary halide used in standard 2,4-D synthesis (chloroacetic acid), bromosuccinic acid contains a secondary bromide .

-

Steric Hindrance: The secondary carbon is more sterically hindered, reducing the rate of

attack. -

Elimination Risk: The presence of the adjacent carbonyl group increases the acidity of the

-proton. Under strong basic conditions, elimination to form fumaric or maleic acid is a significant competing side reaction.

Stereochemistry (Walden Inversion)

If optically active bromosuccinic acid (e.g., L-bromosuccinic acid) is used, the reaction proceeds via an

-

L-Bromosuccinic acid (

-configuration)

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points between substitution (

Caption: Mechanistic bifurcation showing the competition between the desired Williamson ether synthesis (SN2) and the elimination side reaction (E2).

Experimental Protocols

Protocol A: Aqueous Alkaline Method (Green Chemistry)

Best for: Large-scale synthesis, cost-efficiency, and instances where racemic product is acceptable.

Reagents:

-

2,4-Dichlorophenol (

) -

2-Bromosuccinic acid

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

Stoichiometry Alert: Bromosuccinic acid is a dicarboxylic acid. You must neutralize both carboxylic acid groups (2 eq) and the phenol (1 eq) before the reaction can proceed effectively.

-

Base Requirement:

equivalents relative to bromosuccinic acid.

Step-by-Step Procedure:

-

Preparation of Phenoxide: In a round-bottom flask, dissolve 16.3 g (0.1 mol) of 2,4-dichlorophenol in 50 mL of 30% NaOH solution. The solution should turn slightly yellow (phenoxide formation).

-

Addition of Acid: Slowly add 19.7 g (0.1 mol) of 2-bromosuccinic acid to the stirring phenoxide solution.

-

Note: The reaction is exothermic. Maintain temperature below 40°C during addition to prevent immediate elimination.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. -

Acidification (Work-up): Cool the mixture to room temperature. Slowly add concentrated HCl until pH

.-

Observation: A heavy precipitate will form. This is a mixture of the product and unreacted 2,4-DCP.

-

-

Purification:

-

Filter the crude solid.[3]

-

Wash with cold water to remove inorganic salts (NaCl/NaBr).

-

Recrystallization: Recrystallize from hot water or a water/ethanol (90:10) mixture. 2,4-DCP is more soluble in ethanol, helping to separate it from the dicarboxylic acid product.

-

Protocol B: Anhydrous/Aprotic Method (High Precision)

Best for: High yield, avoiding hydrolysis, and maintaining stereochemical integrity.

Reagents:

-

2-Bromosuccinic acid

-

Base: Potassium Carbonate (

) - Anhydrous -

Solvent: Acetone or Methyl Ethyl Ketone (MEK)

-

Catalyst (Optional): Potassium Iodide (KI) - 0.1 eq

Step-by-Step Procedure:

-

Solvation: Dissolve 0.1 mol of 2,4-dichlorophenol and 0.12 mol (slight excess) of 2-bromosuccinic acid in 150 mL of dry Acetone.

-

Base Addition: Add 0.4 mol of anhydrous, powdered

.-

Why Carbonate? It is a milder base than NaOH, significantly reducing the risk of elimination (fumaric acid formation).

-

-

Reflux: Heat to reflux (

for Acetone) with vigorous stirring for 12–18 hours.-

Monitoring: Use TLC (Solvent: Ethyl Acetate/Hexane 1:1) to monitor the disappearance of 2,4-DCP.

-

-

Filtration: Filter the hot solution to remove the inorganic salts (

, Excess -

Isolation: Evaporate the acetone under reduced pressure (Rotovap).

-

Hydrolysis (If Esterified): Note: If you used dimethyl bromosuccinate for better solubility, perform a mild hydrolysis step here (LiOH in THF/Water).

-

Final Purification: Dissolve the residue in minimal saturated

(to solubilize the acid product), extract with ether (to remove unreacted phenol), then acidify the aqueous layer with HCl to precipitate the pure product.

Analytical Validation & QC

To ensure the protocol was successful, compare your data against these expected parameters.

Data Summary Table

| Parameter | Aqueous Method (Protocol A) | Anhydrous Method (Protocol B) |

| Primary Solvent | Water | Acetone/MEK |

| Base | NaOH (Strong) | |

| Temperature | ||

| Yield (Typical) | 50–65% | 75–85% |

| Main Impurity | Fumaric Acid (Elimination) | Unreacted Phenol |

| Stereocontrol | Low (Racemization possible) | High (Inversion) |

QC Checkpoints

-

Melting Point: The product should have a sharp melting point distinct from 2,4-DCP (

) and Bromosuccinic acid ( -

H-NMR (

):-

Look for the

-proton triplet (or dd) of the succinic moiety. Due to the electronegative oxygen of the phenoxy group, this proton will shift downfield to approximately -

Absence of alkene protons (

6.0–7.0 ppm) confirms no elimination to fumaric acid occurred.

-

Troubleshooting Guide

Issue: Low Yield / High Fumaric Acid

-

Cause: The base concentration was too high or the temperature too aggressive, favoring E2 elimination over SN2 substitution.

-

Solution: Switch to Protocol B (Acetone/

). If using Protocol A, lower the temperature to

Issue: Product is Oily/Sticky

-

Cause: Presence of unreacted 2,4-dichlorophenol.

-

Solution: Perform the bicarbonate wash described in Protocol B, Step 7. The phenol is weakly acidic and will not dissolve as readily in mild bicarbonate as the dicarboxylic acid product, allowing for separation via organic extraction.

Issue: No Reaction

-

Cause: Steric hindrance of the secondary bromide.

-

Solution: Add a catalytic amount of Potassium Iodide (KI). This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

Workflow Visualization

The following diagram outlines the purification decision tree for Protocol B, ensuring high purity for biological testing.

Caption: Purification workflow utilizing differential acidity to separate the dicarboxylic acid product from the weakly acidic phenolic starting material.

References

-

Williamson Ether Synthesis Overview

-

Synthesis of Aryloxy Succinic Acids

-

Industrial Preparation of Phenoxy Herbicides (2,4-D)

-

Inchem.org. (1984). 2,4-Dichlorophenoxyacetic acid (2,4-D) Environmental Health Criteria. Retrieved from [Link]

-

-

Green Chemistry Approaches to Esterification

Sources

- 1. Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters [mdpi.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Novel 2,4-Dichlorophenoxyacetic Acid Degradation Genes from Oligotrophic Bradyrhizobium sp. Strain HW13 Isolated from a Pristine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984) [inchem.org]

- 6. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

- 7. xtbg.cas.cn [xtbg.cas.cn]

- 8. researchgate.net [researchgate.net]

- 9. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The synthesis method of Succinic acid_Chemicalbook [chemicalbook.com]

- 12. Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lscollege.ac.in [lscollege.ac.in]

Application Note: Solubility Profiling of 2-(2,4-Dichlorophenoxy)succinic Acid

Executive Summary & Chemical Context[1][2][3][4][5]

2-(2,4-dichlorophenoxy)succinic acid is a structural analog of the phenoxy herbicide class (e.g., 2,4-D), distinguished by a succinic acid backbone rather than acetic acid. This dicarboxylic acid moiety significantly influences its solubility profile compared to its monocarboxylic analogs.

While 2,4-D is widely characterized, the succinic derivative is often used in specialized synthesis or metabolic studies where specific solubility data is scarce. Based on Structure-Activity Relationship (SAR) analysis of chlorophenoxy acids, this compound exhibits high solubility in aprotic polar solvents (DMSO) and moderate-to-high solubility in protic polar solvents (Methanol) , though the latter carries stability risks regarding esterification.

Predicted Solubility Profile (Based on SAR)

| Solvent | Solubility Potential | Primary Interaction Mechanism | Critical Risk Factor |

| DMSO | High (>100 mg/mL) | Dipole-dipole & H-bond accepting | Hygroscopicity (Water uptake precipitates compound) |

| Methanol | Moderate/High (>50 mg/mL) | H-bond donation/acceptance | Fischer Esterification (Methyl ester formation over time) |

| Water | Low (<1 mg/mL) | Hydrophobic effect (Dichlorophenyl ring) | pH dependent (Soluble as succinate salt at pH > 5) |

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Purpose: To determine the thermodynamic solubility limit (saturation point) in DMSO or Methanol. This is the "Gold Standard" for analytical characterization.

Materials Required

-

Compound: >500 mg of 2-(2,4-dichlorophenoxy)succinic acid.

-

Solvent: Anhydrous DMSO (Grade ≥99.9%) or Methanol (HPLC Grade).

-

Equipment: Thermomixer or Orbital Shaker, Centrifuge (15,000 x g), 0.22 µm PTFE Syringe Filters (DMSO compatible).

-

Analysis: HPLC-UV (C18 column, UV detection at 285 nm).

Step-by-Step Methodology

-

Supersaturation:

-

Weigh approximately 50 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Add 250 µL of the solvent (DMSO or Methanol).

-

Note: If the solid dissolves completely immediately, add more solid until a visible suspension remains. The presence of undissolved solid is mandatory to ensure saturation.

-

-

Equilibration:

-

Seal the tube tightly (use Parafilm for Methanol to prevent evaporation).

-

Agitate at 25°C for 24–48 hours at 750 RPM.

-

Critical: For DMSO, ensure the temperature does not drop below 20°C to prevent freezing or viscosity changes.

-

-

Phase Separation:

-

Centrifuge the tubes at 15,000 x g for 10 minutes to pellet the undissolved solid.

-

Filtration Step: If floating particles persist, filter the supernatant through a pre-warmed (25°C) 0.22 µm PTFE filter.

-

-

Quantification (Dilution):

-

Carefully remove 10 µL of the clear supernatant.

-

Dilute immediately into the mobile phase (e.g., 990 µL of 50:50 Acetonitrile:Water) to bring the concentration into the linear dynamic range of the HPLC detector.

-

Reasoning: Direct injection of saturated DMSO can cause peak broadening; Methanol can cause precipitation if the mobile phase is highly aqueous.

-

-

Calculation:

-

Calculate solubility (

) using the standard curve:

-

Protocol B: Kinetic Solubility (Turbidimetric Screening)

Purpose: Rapid estimation for biological assay stock solution preparation.

-

Prepare a 100 mM stock solution in DMSO.

-

Calculation: Dissolve 26.3 mg in 1 mL DMSO.

-

Observation: If the solution is clear, solubility is >100 mM.

-

-

Perform serial dilutions (1:2) into the target solvent (Methanol or Buffer) in a 96-well clear plate.

-

Measure Absorbance at 620 nm (turbidity) immediately and after 4 hours.

-

Endpoint: The concentration immediately prior to the increase in OD620 is the "Kinetic Solubility Limit."

Visualization of Workflows & Mechanisms

Diagram 1: Shake-Flask Solubility Workflow

This flowchart illustrates the critical decision points in Protocol A, ensuring data integrity.

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Diagram 2: Stability Risk in Methanol

Researchers must be aware that dicarboxylic acids in methanol can undergo Fischer Esterification, leading to false solubility data (solubilizing the ester, not the acid) and compound degradation.

Caption: Mechanism of potential artifact formation (methyl ester) when storing succinic acid derivatives in methanol.

Technical Analysis & Troubleshooting

DMSO: The Hygroscopicity Trap

DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.

-

Impact: The solubility of 2-(2,4-dichlorophenoxy)succinic acid will drop exponentially as water content increases, causing "crashing out" in stored stock solutions.

-

Solution: Use anhydrous DMSO packed under argon. Store stock solutions in single-use aliquots at -20°C to prevent repeated exposure to humid air.

Methanol: Solvolysis

As illustrated in Diagram 2, the carboxylic acid groups on the succinic backbone are susceptible to acid-catalyzed esterification.

-

Impact: If the compound contains trace acidic impurities (from synthesis), dissolving it in methanol can catalyze its conversion to a mono- or dimethyl ester. This changes the retention time on HPLC and alters biological activity.

-

Recommendation: Use Methanol only for immediate processing or analysis. Do not use Methanol for long-term storage of stock solutions.

HPLC Method Parameters (Suggested)

To accurately quantify the compound during solubility testing:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Isocratic 50:50 or Gradient 5-95% B.

-

Wavelength: 285 nm (Characteristic of the dichlorophenoxy chromophore).[1]

-

Retention Time: Expect elution later than succinic acid but earlier than 2,4-D due to the dicarboxylic acid polarity.

References

- Context: Provides baseline solubility data for the structural parent 2,4-D (30 mg/mL in DMSO/Ethanol).

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1486, 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Context: Physicochemical properties (pKa, LogP) of the chlorophenoxy class.[2]

-

-

Vlasov, P. et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

- Context: Methodological basis for predicting DMSO solubility based on structural descriptors.

-

Assay Guidance Manual. (2012). Solubility Assays for Drug Discovery. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

- Context: Source of the "Shake-Flask" and "Kinetic Solubility" protocols adapted in this guide.

Sources

Application Note: Optimization of Recrystallization Solvent Systems for 2-(2,4-Dichlorophenoxy)butanedioic Acid

Chemical Profiling & Purification Strategy

The synthesis of aryloxyalkanoic acids, specifically 2-(2,4-dichlorophenoxy)butanedioic acid (2,4-DPBA), frequently yields a crude product contaminated with unreacted 2,4-dichlorophenol, isomeric byproducts, and cross-linked polymeric species. High-purity 2,4-DPBA is a critical prerequisite for downstream applications in agrochemical formulation and pharmacological screening.

Structurally, 2,4-DPBA is an amphiphilic-like molecule. It possesses a highly hydrophobic 2,4-dichlorophenyl ring ether-linked to a highly polar, hydrophilic butanedioic acid (succinic acid) backbone. This dual nature makes traditional single-solvent purification highly problematic. When utilizing standard aqueous-organic mixtures (e.g., ethanol/water), the molecule frequently undergoes "oiling out"—a liquid-liquid phase separation where the solute melts into an immiscible liquid layer rather than forming a highly ordered crystalline lattice. To bypass this, a strictly organic, dual-solvent anti-crystallization system must be employed.

Causality of Solvent Selection (The "Why")

To establish a self-validating and high-yield purification system, we must apply the principles of molecular solvation thermodynamics. The optimal approach utilizes an Ethyl Acetate / Heptane binary solvent system.

-

The Good Solvent (Ethyl Acetate): The ester oxygen in ethyl acetate acts as a potent hydrogen bond acceptor, effectively disrupting the intermolecular hydrogen-bonded dimers of the butanedioic acid moiety. Simultaneously, its ethyl group solvates the hydrophobic aromatic ring via dispersion forces. This ensures complete, homogenous dissolution of the crude matrix at elevated temperatures (65–70 °C).

-

The Anti-Solvent (Heptane): Heptane is a non-polar aliphatic hydrocarbon. When hot heptane is titrated into the hot ethyl acetate solution, it drastically lowers the dielectric constant of the medium. This disrupts the solvation sphere around the highly polar dicarboxylic acid groups, forcing the 2,4-DPBA molecules to re-dimerize and precipitate as a crystal lattice.

-

Impurity Exclusion: The primary contaminant, 2,4-dichlorophenol, lacks the dicarboxylic acid motif and is highly lipophilic. It remains entirely soluble in the heptane-rich mother liquor even at 4 °C, ensuring complete exclusion from the growing 2,4-DPBA crystals .

Quantitative Solubility Profile

The following table summarizes the empirical solubility dynamics that dictate the solvent selection for 2,4-DPBA, extrapolated from structural analogs like 2,4-D .

| Solvent System | Polarity Index | Sol. at 20 °C (mg/mL) | Sol. at Reflux (mg/mL) | Mechanistic Suitability |

| Water | 10.2 | < 0.1 | ~ 5.0 | Poor. Induces hydrolysis and oiling out. |

| Ethanol | 5.2 | ~ 45.0 | > 200.0 | Poor. Cold solubility is too high; poor yield. |

| Ethyl Acetate | 4.4 | ~ 15.0 | > 150.0 | Excellent Good Solvent. High thermal gradient. |

| Heptane | 0.1 | < 0.1 | < 1.0 | Excellent Anti-Solvent. Retains phenolic impurities. |

| Toluene | 2.4 | ~ 2.0 | ~ 25.0 | Moderate. Useful for washing, poor for dissolution. |

Recrystallization Workflow

Workflow for the dual-solvent recrystallization of 2-(2,4-dichlorophenoxy)butanedioic acid.

Detailed Step-by-Step Protocol

Phase 1: Dissolution & Clarification

-

Weighing: Transfer 10.0 g of crude 2,4-DPBA into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Dissolution: Add 40 mL of Ethyl Acetate. Heat the suspension on a stirring hotplate to 70 °C until the solid is completely dissolved. Causality: Using the absolute minimum volume of good solvent maximizes the final thermodynamic yield.

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper (or a jacketed sintered glass funnel) into a clean, pre-warmed 250 mL flask. This step strictly removes insoluble polymeric byproducts and mechanical impurities that could act as false nucleation sites.

Phase 2: Anti-Solvent Titration & Crystallization 4. Titration: Maintain the filtrate at 70 °C. Dropwise, add near-boiling Heptane (~65 °C) to the solution with continuous stirring. Continue addition until the solution becomes faintly turbid (cloud point), indicating the exact threshold of supersaturation. 5. Clearing: Add 1–2 mL of hot Ethyl Acetate just until the turbidity clears. 6. Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently at a rate of approximately 5 °C/min. Causality: Rapid cooling traps solvent and impurities within the crystal lattice. Slow cooling allows the lattice to form thermodynamically, excluding the structurally dissimilar 2,4-dichlorophenol . 7. Seeding (Optional but Recommended): Once the solution reaches 45 °C, introduce 5–10 mg of pure 2,4-DPBA seed crystals. This bypasses the activation energy required for spontaneous nucleation and prevents oiling out. 8. Maturation: Once the flask reaches room temperature, transfer it to an ice bath (4 °C) for 2 hours to maximize the yield.

Phase 3: Self-Validating Isolation

9. Filtration: Isolate the crystals via vacuum filtration using a Büchner funnel.

10. Washing: Wash the filter cake with 2 × 15 mL of ice-cold Heptane. Causality: Cold heptane displaces the mother liquor without dissolving the 2,4-DPBA, stripping away any residual surface-bound 2,4-dichlorophenol.

11. In-Process Validation (Self-Validating Step): Before drying, take a 1 mg sample of the wet cake and a 1 mL aliquot of the mother liquor. Run a rapid Thin-Layer Chromatography (TLC) using Toluene:Acetic Acid (9:1). The mother liquor must show a dark spot for 2,4-dichlorophenol (higher

Troubleshooting & Mechanistic Interventions

-

Failure Mode: Oiling Out (Liquid Phase Separation)

-

Observation: The solution turns milky, and a dense oil forms at the bottom of the flask instead of distinct crystals.

-

Causality: The supersaturation point was reached at a temperature higher than the melting point of the solute-solvent mixture. The compound precipitates as a liquid.

-

Intervention: Reheat the mixture until the oil completely redissolves. Add 5–10% more Ethyl Acetate to shift the cloud point to a lower temperature. Cool much more slowly and seed the solution earlier.

-

-

Failure Mode: No Crystallization Upon Cooling

-

Observation: The solution reaches 4 °C but remains perfectly clear.

-

Causality: The system is either not supersaturated (too much Ethyl Acetate) or lacks the kinetic energy to overcome the nucleation barrier.

-

Intervention: Scratch the inside of the glass flask with a glass stirring rod to create micro-abrasions (cavitation sites for nucleation), or boil off 20% of the solvent volume and repeat the cooling phase.

-

References

-

Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann (Elsevier). URL:[Link]

-

Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Pearson. URL:[Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1486, 2,4-Dichlorophenoxyacetic acid. National Institutes of Health. URL:[Link]

A Note on the Analyte: Targeting 2-(2,4-dichlorophenoxy)butanedioic acid and the Broader Class of Phenoxy Acid Herbicides

An Application Note and Comprehensive Protocol for the Extraction of Acidic Phenoxy Herbicides from Soil Samples

The request specifies the extraction of "2-(2,4-dichlorophenoxy)butanedioic acid." This compound is a derivative of butanedioic acid (succinic acid). While chemically plausible, it is not a commonly reported herbicide in environmental analysis literature. More frequently encountered in soil analysis are phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB).[1][2] Given the structural similarities and the shared acidic functional group, the principles and protocols for extraction are highly transferable. This guide, therefore, presents a robust, field-proven methodology for the extraction of acidic herbicides from soil, using the widely studied 2,4-D as a representative analyte. The described protocol can be adapted for 2-(2,4-dichlorophenoxy)butanedioic acid or other similar acidic herbicides with appropriate validation.

Introduction: The Challenge of Phenoxy Herbicide Analysis in Soil

Phenoxyacetic acid herbicides, including the widely used 2,4-D, are systemic pesticides critical for controlling broadleaf weeds in agriculture.[3] Their acidic nature means their environmental fate and extractability from soil are highly dependent on soil pH and organic matter content.[4][5] At neutral or alkaline pH, these compounds exist as water-soluble anions, making them prone to leaching.[4] Conversely, in acidic soils, they are in their less polar, non-ionized form, which tends to bind more strongly to soil organic matter.

Effective extraction from a complex matrix like soil is the most critical step for accurate quantification. The goal is to efficiently transfer the analyte from the solid soil matrix to a liquid solvent phase while minimizing the co-extraction of interfering substances. This application note details a comprehensive protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has been successfully adapted for soil analysis.[6][7][8][9]

Principle of the Method: Modified QuEChERS for Acidic Herbicides

The QuEChERS method is a two-stage process involving a solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.[8][10]

-

Acidified Solvent Extraction: The protocol begins with the extraction of the soil sample using an acidified organic solvent, typically acetonitrile.[5] The acidification (e.g., with formic acid) is a crucial step. It ensures that the acidic herbicide, which would be in its anionic (salt) form in neutral or near-neutral soil, is protonated to its non-ionized molecular form.[5][11] This significantly increases its solubility in the moderately polar acetonitrile, thereby enhancing extraction efficiency from the soil matrix.

-

Salting-Out and Phase Separation: Following initial extraction, a mixture of salts (commonly anhydrous magnesium sulfate and sodium chloride) is added.[11] Magnesium sulfate absorbs excess water from the sample, while both salts promote the partitioning of the acetonitrile from the aqueous layer, effectively "salting out" the solvent and driving the analytes into the organic phase.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is then subjected to a cleanup step. It is mixed with a combination of sorbents. For acidic herbicide analysis, a common combination is primary secondary amine (PSA) and C18. PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences like lipids.[9][10]

-

Analysis: The final cleaned extract can be analyzed directly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the preferred method for its sensitivity and selectivity.[5] Alternatively, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a derivatization step is necessary to convert the non-volatile acidic herbicide into a more volatile ester form.[4][12][13]

Experimental Workflow Diagram

Caption: Workflow for the extraction of acidic herbicides from soil.

Materials and Reagents

Equipment

-

High-speed centrifuge capable of holding 50 mL tubes

-

Vortex mixer

-

Analytical balance (4 decimal places)

-

Sample homogenizer (if soil is clumpy)

-

Mechanical shaker (optional)

-

pH meter

-

Syringe filters (0.22 µm, PTFE or similar)

-

Autosampler vials

-

Volumetric flasks and pipettes

-

Rotary evaporator (for solvent exchange or concentration)

-

Nitrogen evaporator

Chemicals and Standards

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (≥98%)

-

Water (HPLC or Milli-Q grade)

-

Anhydrous magnesium sulfate (MgSO₄), analytical grade, pre-baked at 400°C for 4 hours to remove phthalates and water.

-

Sodium chloride (NaCl), analytical grade, pre-baked as above.

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent (end-capped)

-